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For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic

Hepatitis C virus (HCV) infection, offering high cure rates with well-tolerated, all-oral regimens.

Among these, the Dasabuvir-containing regimen, commercially known as Viekira Pak, has

been a significant therapeutic option. This guide provides an objective comparison of the

Dasabuvir regimen with other key alternatives, supported by data from pivotal clinical trials.

Overview of Dasabuvir Regimen (Viekira Pak)
Viekira Pak is a combination therapy that includes:

Ombitasvir: An NS5A inhibitor.

Paritaprevir: An NS3/4A protease inhibitor, boosted with ritonavir.

Dasabuvir: A non-nucleoside NS5B polymerase inhibitor.

This multi-targeted approach simultaneously blocks several essential steps in the HCV

replication cycle, leading to high rates of sustained virologic response (SVR), which is

considered a cure.
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While large-scale, direct head-to-head randomized controlled trials comparing Viekira Pak with

other DAA regimens are limited, valuable insights can be drawn from pivotal phase 3 trials and

real-world evidence studies. This section summarizes the efficacy and safety data for the

Dasabuvir regimen and compares it with a widely used alternative, the fixed-dose combination

of Ledipasvir/Sofosbuvir (Harvoni).

Efficacy: Sustained Virologic Response (SVR12)
The primary endpoint in HCV clinical trials is SVR12, defined as undetectable HCV RNA 12

weeks after the end of treatment.

Table 1: Comparison of SVR12 Rates in Genotype 1 Patients
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Clinical Trial
Treatment
Regimen

Patient
Population

SVR12 Rate Citation

SAPPHIRE-I

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir +

Ribavirin

Treatment-

Naïve, Non-

Cirrhotic

96.2%

SAPPHIRE-II

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir +

Ribavirin

Treatment-

Experienced,

Non-Cirrhotic

96.3%

PEARL-III

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir (±

Ribavirin)

Treatment-

Naïve, Genotype

1b, Non-Cirrhotic

100% (without

Ribavirin)

PEARL-IV

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir +

Ribavirin

Treatment-

Naïve, Genotype

1a, Non-Cirrhotic

90.2%

TURQUOISE-II

Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir +

Ribavirin

Genotype 1,

Compensated

Cirrhosis

91.8% (12

weeks), 95.9%

(24 weeks)

ION-1

Ledipasvir/Sofos

buvir (±

Ribavirin)

Treatment-

Naïve, Genotype

1, with or without

Cirrhosis

97-99%

ION-2

Ledipasvir/Sofos

buvir (±

Ribavirin)

Treatment-

Experienced,

Genotype 1, with

or without

Cirrhosis

94-99%

Veterans Affairs

Cohort

Ledipasvir/Sofos

buvir vs.

Real-world,

Genotype 1

No significant

difference in
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Ombitasvir/Parita

previr/Ritonavir +

Dasabuvir

SVR12 rates

Safety and Tolerability
Table 2: Common Adverse Events (≥10% of patients)

Adverse Event
Ombitasvir/Paritaprevir/Rit
onavir + Dasabuvir (with
Ribavirin)

Ledipasvir/Sofosbuvir

Fatigue 21-48% 13-18%

Headache 19-39% 11-17%

Nausea 16-22% 6-9%

Insomnia 10-19% 4-6%

Pruritus 11-13% 4-7%

Anemia (with Ribavirin) 8.6%
Not applicable (typically

Ribavirin-free)

Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for interpreting clinical trial data. Below are outlines of the

protocols for pivotal trials of the Dasabuvir regimen.

SAPPHIRE-I Study Design
Objective: To evaluate the efficacy and safety of ombitasvir/paritaprevir/ritonavir and

dasabuvir with ribavirin in treatment-naïve, non-cirrhotic adults with HCV genotype 1.

Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: 631 treatment-naïve, non-cirrhotic patients with HCV genotype 1a or 1b.

Treatment Arms:
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Active arm (n=473): 12 weeks of co-formulated ombitasvir/paritaprevir/ritonavir

(25mg/150mg/100mg once daily) and dasabuvir (250mg twice daily) with weight-based

ribavirin.

Placebo arm (n=158): Placebo for 12 weeks, followed by open-label active treatment.

Primary Endpoint: SVR12.

TURQUOISE-II Study Design
Objective: To evaluate the efficacy and safety of ombitasvir/paritaprevir/ritonavir and

dasabuvir with ribavirin in adults with HCV genotype 1 and compensated cirrhosis.

Design: Phase 3, multicenter, randomized, open-label trial.

Patient Population: 380 treatment-naïve or treatment-experienced patients with HCV

genotype 1a or 1b and compensated cirrhosis.

Treatment Arms:

Arm 1 (n=208): 12 weeks of co-formulated ombitasvir/paritaprevir/ritonavir

(25mg/150mg/100mg once daily) and dasabuvir (250mg twice daily) with weight-based

ribavirin.

Arm 2 (n=172): 24 weeks of the same regimen.

Primary Endpoint: SVR12.

Visualizing Mechanisms and Workflows
Mechanism of Action of the Dasabuvir Regimen
The Viekira Pak regimen targets three distinct proteins essential for HCV replication. This multi-

pronged attack contributes to its high efficacy and a high barrier to resistance.
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Caption: Multi-targeted inhibition of the HCV replication cycle by the Dasabuvir regimen.

Hypothetical Head-to-Head Clinical Trial Workflow
This diagram illustrates the logical flow of a randomized controlled trial designed to directly

compare two DAA regimens.
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Caption: Logical workflow of a head-to-head clinical trial for HCV therapies.
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To cite this document: BenchChem. [A Comparative Guide to Dasabuvir-Containing
Regimens for Hepatitis C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7980857#head-to-head-clinical-trials-involving-
dasabuvir-regimens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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